3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate
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Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate is a complex organic compound with a unique structure that combines a dioxooctahydro-methanoisoindolyl group and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate typically involves multiple steps. One common approach is to start with the preparation of the dioxooctahydro-methanoisoindolyl intermediate, which is then reacted with a nitrobenzoate derivative.
Preparation of the Intermediate: The dioxooctahydro-methanoisoindolyl intermediate can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a nitrobenzoate derivative using reagents such as coupling agents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
- cis-Lurasidone Hydrochloride
Uniqueness
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H18N2O6 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H18N2O6/c25-20-18-12-7-8-13(9-12)19(18)21(26)23(20)15-4-2-6-17(11-15)30-22(27)14-3-1-5-16(10-14)24(28)29/h1-6,10-13,18-19H,7-9H2 |
InChI Key |
LXJDECQUUSHPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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